2-(Pyrimidine-2-carbonyl)cyclopentan-1-one
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Overview
Description
2-(Pyrimidine-2-carbonyl)cyclopentan-1-one is a heterocyclic compound that contains both a pyrimidine ring and a cyclopentanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidine-2-carbonyl)cyclopentan-1-one can be achieved through various methods. One common approach involves the reaction of pyrimidine-2-carboxylic acid with cyclopentanone under acidic or basic conditions. The reaction typically requires a catalyst such as zinc chloride or a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidine-2-carbonyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, alcohols, and other functionalized compounds that retain the core structure of this compound .
Scientific Research Applications
2-(Pyrimidine-2-carbonyl)cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Pyrimidine-2-carbonyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2-carboxylic acid: Shares the pyrimidine ring but lacks the cyclopentanone moiety.
Cyclopentanone: Contains the cyclopentanone moiety but lacks the pyrimidine ring.
2-(Pyrimidine-2-carbonyl)cyclohexan-1-one: Similar structure but with a cyclohexanone ring instead of cyclopentanone.
Uniqueness
2-(Pyrimidine-2-carbonyl)cyclopentan-1-one is unique due to the combination of the pyrimidine ring and cyclopentanone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(pyrimidine-2-carbonyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H10N2O2/c13-8-4-1-3-7(8)9(14)10-11-5-2-6-12-10/h2,5-7H,1,3-4H2 |
InChI Key |
YDYYGCNEGOLQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C2=NC=CC=N2 |
Origin of Product |
United States |
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